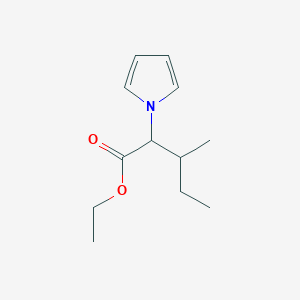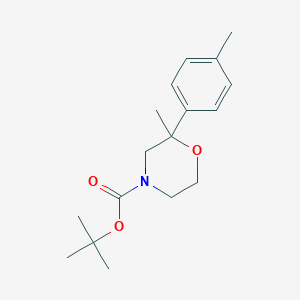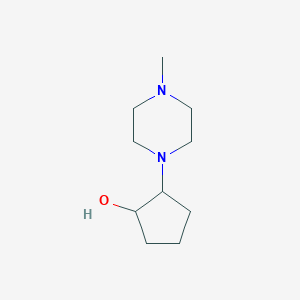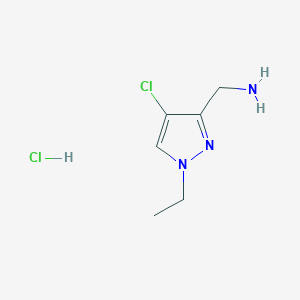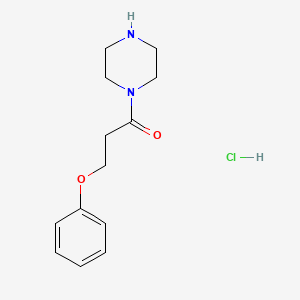![molecular formula C13H10N2O2S B1418111 7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 827614-34-6](/img/structure/B1418111.png)
7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Descripción general
Descripción
“7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential bioactive properties . It is a heteroaromatic system that has been envisioned as a potent bioisosteric analogue of MPC-6827, an anticancer agent .
Synthesis Analysis
The synthesis of this compound involves efficient microwave-assisted chemical processes . It is part of an array of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis
The molecular structure of “7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is complex, with a thieno[3,2-d]pyrimidin-4-amine core . The compound is a yellow powder .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” are microwave-assisted and involve the creation of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives .Physical And Chemical Properties Analysis
The compound is a yellow powder . It has a melting point of 266–267 °C . The IR (neat) ν max (cm −1) values are: 1551, 1515, 1500, 1436, 1412, 1372, 1333, 1299, 1238, 1176, 1096, 1088, 1032, 1002, 861, 839, 765, 724 .Aplicaciones Científicas De Investigación
Antimycobacterial Agents
Thieno[3,2-d]pyrimidin-4(3H)-ones have been studied for their potential as antimycobacterial agents. Some derivatives have shown significant activity against Mycobacterium tuberculosis , suggesting that this compound could be explored for its efficacy in treating tuberculosis .
Cytochrome bd Oxidase Inhibitors
This class of compounds has been identified as potential inhibitors of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Inhibiting Cyt-bd could be a promising approach to targeting energy metabolism in tuberculosis treatment .
EZH2 Inhibitors for Cancer Therapy
Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated as inhibitors of EZH2, an enzyme involved in cancer progression. These compounds have shown antiproliferative activity against various cancer cell lines, indicating that the compound may have applications in cancer therapy .
Microwave-Assisted Synthesis
The microwave-assisted synthesis process has been applied to create novel derivatives of thieno[3,2-d]pyrimidine. This suggests that the compound could be used in developing efficient synthetic pathways for pharmaceuticals .
Synthetic Approaches for Derivative Compounds
New synthetic approaches to create derivatives of thieno[3,2-d]pyrimidine have been explored. This indicates that the compound could serve as a starting point for synthesizing a range of related compounds with potential pharmaceutical applications .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound 7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been found to target several key proteins in the body. It has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , indicating its potential as an antitubercular agent . Additionally, it has been identified as a potential inhibitor of Bruton’s tyrosine kinase (BTK) , a protein that plays a critical role in B cell development, including proliferation, differentiation, maturation, activation, and survival .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, when it inhibits BTK, it disrupts the enzymatic activity of the kinase, thereby suppressing the immunological activity of B cells . In the case of Mycobacterium tuberculosis, the compound is believed to inhibit the cytochrome bd oxidase (Cyt-bd) , a key component of the bacterium’s energy metabolism .
Biochemical Pathways
The inhibition of BTK by the compound affects the B cell receptor (BCR) signaling pathway , which is crucial for B cell development . On the other hand, the inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, affecting its survival and proliferation .
Pharmacokinetics
Similar compounds have been evaluated for theirADME (Absorption, Distribution, Metabolism, and Excretion) properties . These studies can provide insights into the bioavailability of the compound, but specific data for this compound is currently unavailable.
Result of Action
The compound’s action results in the suppression of B cell activity and the inhibition of Mycobacterium tuberculosis growth . This could potentially lead to a decrease in symptoms associated with diseases involving these targets, such as certain autoimmune diseases and tuberculosis.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the expression levels of the target proteins can affect the compound’s efficacy . Additionally, factors such as pH, temperature, and the presence of other molecules can influence the stability and activity of the compound.
Propiedades
IUPAC Name |
7-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)10-6-18-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAIAKHXFSBDIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




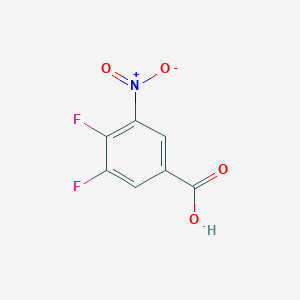
![3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B1418036.png)
